N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide
Description
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-10(2)27(22,23)12-5-3-4-11(6-12)17(21)20-18-19-13-7-14-15(25-9-24-14)8-16(13)26-18/h3-8,10H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJDWQRTZGMNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of o-aminothiophenol with glyoxal to form the benzothiazole ring. The dioxole ring is then introduced through a reaction with a suitable diol under acidic conditions.
The sulfonylbenzamide group is attached via a sulfonylation reaction, where the benzothiazole-dioxole intermediate is treated with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The final step involves the amidation of the sulfonylated intermediate with an appropriate amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzothiazole derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzothiazole and dioxole moieties exhibit significant anticancer properties. N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that this compound induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes linked to various diseases. For instance, it shows promise as an inhibitor of carbonic anhydrase and certain kinases involved in cancer progression. This inhibition may lead to therapeutic strategies for managing diseases where these enzymes play a critical role .
Neuroprotective Effects
Emerging research suggests that the compound could possess neuroprotective properties. Preliminary studies indicate that it may help in reducing oxidative stress and inflammation in neuronal cells, which are crucial factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Further investigations are warranted to elucidate the underlying mechanisms and therapeutic potential .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the optimization of its electronic properties is ongoing .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways .
Antimicrobial Efficacy Research
In another study focused on antimicrobial properties published in Antibiotics, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide with structurally or functionally related compounds reveals key differences in efficacy, stability, and target specificity. Below is an analysis based on available evidence and analogous molecules:
Structural Analogues
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Derivatives (Patent: EP 4 384 524 A1) Core Structure: Shares the [1,3]dioxolo[4,5-f] fused ring system but replaces the benzothiazole with an isoindol-one scaffold. Functional Groups: Incorporates difluoro substituents instead of a sulfonylbenzamide group. Bioactivity: Demonstrated pesticidal activity against lepidopteran pests, with enhanced photostability compared to non-fluorinated analogues .
Sulfonamide-Containing Analogues
3-(Propan-2-ylsulfonyl)benzamide Derivatives Core Structure: Retains the sulfonylbenzamide group but lacks the fused dioxolo-benzothiazole system. Bioactivity: Known for kinase inhibition (e.g., JAK2/STAT3 pathways) in medicinal chemistry. Key Difference: The absence of the dioxolo-benzothiazole ring reduces metabolic stability and target selectivity compared to the target compound.
Benzothiazole-Based Compounds
6-Substituted Benzothiazoles
- Core Structure : Benzothiazole ring without the fused dioxolo group.
- Bioactivity : Widely studied for anticancer and antimicrobial properties.
- Key Difference : The fused dioxolo ring in the target compound likely enhances electron density and steric hindrance, altering binding modes to biological targets.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Critical Analysis of Evidence
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
- Molecular Formula : C17H15N3O5S2
- Molecular Weight : 405.5 g/mol
- IUPAC Name : 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Biological Activities
The compound exhibits a broad spectrum of biological activities including:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal properties. In vitro studies have demonstrated that this compound shows effective inhibition against various microbial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported to be as low as 50 µg/mL against tested organisms .
Antiviral Activity
Some studies highlight the anti-HIV activity of benzothiazole derivatives. The compound's structure suggests potential interactions with viral proteins, leading to inhibition of viral replication .
Anticancer Properties
The compound has been evaluated for its anticancer potential in various human cancer cell lines:
- Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric).
- Results indicated moderate to high inhibitory effects on cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
- DNA Interaction : Some benzothiazole derivatives are known to intercalate with DNA, disrupting the replication process in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in cancer cells treated with similar compounds.
Case Studies
A selection of studies illustrates the biological efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
